Enantiomeric Purity Defines Pharmacophoric Conformation: (R)-OH vs. (S)-OH Stereoisomer Differentiation
The Boehringer Ingelheim patent US 8,962,641 claims pyrrolidine derivatives wherein the pyrrolidine ring may bear a hydroxyl substituent with defined stereochemistry as part of the pharmacophore for ACC inhibition. The (R)-enantiomer (CAS 1454301-74-6) presents the hydroxyl group in a specific spatial orientation that is distinct from the (S)-enantiomer. While the patent does not disclose isolated IC50 values for each enantiomer, it establishes that stereochemistry is an integral part of the claimed invention and that individual enantiomers fall within the scope of the patent's general formula (I) [1]. In contrast, the (S)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide (CAS 1578253-46-9) replaces the hydroxyl with a carboxamide, fundamentally changing hydrogen-bonding capacity and geometry [2].
| Evidence Dimension | Stereochemical configuration at pyrrolidine 3-position |
|---|---|
| Target Compound Data | (R)-configuration: hydroxyl group in defined spatial orientation (specific rotation not publicly disclosed for this compound; structural assignment confirmed by IUPAC name and SMILES notation: C[C@@H]1N(CCC1O)c2ncc(Br)c(C)n2) [3] |
| Comparator Or Baseline | Hypothetical (S)-enantiomer (no CAS assigned in search) and (S)-carboxamide analog (CAS 1578253-46-9). Carboxamide replacement alters H-bond donor/acceptor profile vs. hydroxyl. |
| Quantified Difference | Absolute configuration difference (R vs. S) leads to distinct spatial pharmacophore; carboxamide vs. hydroxyl substitution introduces different hydrogen-bonding geometry and polarity (clogP difference estimated from structural change). |
| Conditions | Structural comparison based on patent disclosure of stereochemical variants within Markush formula (I); no head-to-head biochemical assay data publicly available. |
Why This Matters
Procurement of the incorrect enantiomer or a carboxamide analog would introduce a different pharmacophoric pattern, invalidating SAR continuity and potentially yielding false-negative or off-target results in ACC inhibition assays.
- [1] Boehringer Ingelheim International GmbH. US Patent 8,962,641 B2, 2015. See general formula (I) and description of stereochemical variants. View Source
- [2] Molaid. (S)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide, CAS 1578253-46-9. Chemical formula C10H13BrN4O. View Source
- [3] American Elements. (3R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol CAS# 1454301-74-6. Standard InChI and SMILES confirming (R)-configuration. View Source
